molecular formula C15H22N2O B4854895 N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

Cat. No.: B4854895
M. Wt: 246.35 g/mol
InChI Key: UEELWSAGBLVMTD-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea: is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a sec-butyl group and a tetrahydro-1-naphthalenyl group attached to the nitrogen atoms, making it a unique derivative of urea.

Properties

IUPAC Name

1-butan-2-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-11(2)16-15(18)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,11,14H,3,6,8,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEELWSAGBLVMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea typically involves the reaction of sec-butylamine with 1,2,3,4-tetrahydro-1-naphthyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group of the urea, potentially converting it to an amine.

    Substitution: The aromatic ring in the tetrahydro-1-naphthalenyl group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sec-butyl alcohol or sec-butyl ketone derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted tetrahydro-1-naphthalenyl derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It may serve as a ligand in biochemical studies, interacting with specific proteins or enzymes.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

    N-(sec-butyl)-N’-phenylurea: Similar structure but with a phenyl group instead of the tetrahydro-1-naphthalenyl group.

    N-(sec-butyl)-N’-cyclohexylurea: Features a cyclohexyl group instead of the tetrahydro-1-naphthalenyl group.

Uniqueness: The presence of the tetrahydro-1-naphthalenyl group in N-(sec-butyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea imparts unique steric and electronic properties, potentially leading to distinct reactivity and interactions compared to other urea derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Reactant of Route 2
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N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

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